molecular formula C14H15F3O B1324780 Cyclohexyl 2-trifluoromethylphenyl ketone CAS No. 898769-30-7

Cyclohexyl 2-trifluoromethylphenyl ketone

Cat. No. B1324780
CAS RN: 898769-30-7
M. Wt: 256.26 g/mol
InChI Key: SPHUIRWSZQSIHN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C14H15F3O . It has a molecular weight of 256.27 . The compound appears as a light yellow oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a light yellow oil . Its molecular weight is 256.27 , and its molecular formula is C14H15F3O .

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclohexyl 2-trifluoromethylphenyl ketone is involved in various synthesis and chemical transformation processes. For instance, it is used in the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone, yielding compounds with applications in plasticizers, pesticides, and epoxy resins (Saha & Streat, 1998).

Oxidation Studies

The compound plays a role in oxidation studies, particularly in the oxidation of cyclohexane, cyclohexene, and related compounds. Such research helps understand the pathways leading to benzene from cyclohexane and the mechanisms involved in cyclohexene's oxidation (Lemaire et al., 2001).

Catalytic Oxidation

Research on the catalytic oxidation of cyclohexene, a related compound, has been conducted using various metal catalysts. This includes studies on the oxidation of cyclohexene with molecular oxygen, providing insights into the pathways and efficiency of oxidation processes (Denekamp et al., 2018).

Liquid Crystalline Derivatives

This compound is used in synthesizing liquid crystalline derivatives. These derivatives are explored for their potential applications in various domains, including displays and advanced materials (Bezborodov et al., 2002).

Fluorinated Derivatives

The compound is also instrumental in synthesizing various fluorinated cyclohexane and aromatic derivatives. Such fluorinated derivatives have numerous potential applications in chemical industries (Massicot et al., 2011).

Oxidation of Alkanes

It is involved in the oxidation of alkanes, like cyclohexane, using various catalysts to produce corresponding ketones and alcohols. This process is significant in understanding and improving industrial oxidation processes (Murahashi et al., 2000).

Biochemical Analysis

Biochemical Properties

Cyclohexyl 2-trifluoromethylphenyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of specific signaling pathways, leading to changes in cellular responses and functions . Additionally, it can impact gene expression, resulting in the upregulation or downregulation of certain genes, which in turn affects cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzymes, altering their activity and function, which can lead to downstream effects on various biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, the compound may degrade over time, leading to a decrease in its effectiveness or changes in its biochemical properties . Additionally, long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in laboratory studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there may be threshold effects, where a certain dosage is required to observe significant effects. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux or metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Additionally, its distribution within the cell can affect its accumulation and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

cyclohexyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUIRWSZQSIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642601
Record name Cyclohexyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-30-7
Record name Cyclohexyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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